Differentiation via Reactivity of the But-2-ynamide Warhead Compared to Acrylamide-Based Inhibitors
The but-2-ynamide warhead in N-(1-Benzylpiperidin-3-yl)but-2-ynamide offers a distinct reactivity profile compared to more common acrylamide warheads found in many covalent inhibitors [1]. While (unsubstituted) propynamides are more reactive than acrylamides, but-2-ynamides possess a lower intrinsic reactivity and fewer degrees of conformational freedom [2]. This moderate reactivity is a key differentiator, as it can minimize non-specific, off-target labeling and improve the selectivity profile of the resulting covalent probe or drug candidate. The lower reactivity can also provide a wider therapeutic window by reducing the potential for idiosyncratic toxicity associated with highly reactive electrophiles [2].
| Evidence Dimension | Electrophilic Warhead Reactivity and Selectivity |
|---|---|
| Target Compound Data | Lower intrinsic reactivity compared to propynamides and acrylamides |
| Comparator Or Baseline | Acrylamide and Propynamide Warheads |
| Quantified Difference | Reactivity rank order: Propynamide > Acrylamide > But-2-ynamide. Specific rate constants are warhead- and target-dependent. |
| Conditions | Intrinsic chemical reactivity assessment based on frontier molecular orbital analysis and literature precedence [2] |
Why This Matters
The moderate reactivity profile of the but-2-ynamide warhead directly impacts procurement decisions for researchers seeking to minimize off-target toxicity and improve target selectivity in covalent inhibitor development.
- [1] Gao, K., Wang, Y., Wang, S., et al. (2023). Exploring diverse reactive warheads for the design of SARS-CoV-2 main protease inhibitors. European Journal of Medicinal Chemistry, 257, 115503. View Source
- [2] Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 62(12), 5673–5724. View Source
